molecular formula C16H14N2OS B1331415 3-(2,4-Dimethyl-phenyl)-2-mercapto-3h-quinazolin-4-one CAS No. 22458-49-7

3-(2,4-Dimethyl-phenyl)-2-mercapto-3h-quinazolin-4-one

Cat. No. B1331415
CAS RN: 22458-49-7
M. Wt: 282.4 g/mol
InChI Key: SEZJTXHVFMJNKG-UHFFFAOYSA-N
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Description

The compound 3-(2,4-Dimethyl-phenyl)-2-mercapto-3h-quinazolin-4-one is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazolinones are an important class of compounds due to their wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties, as well as their potential use in the treatment of various diseases .

Synthesis Analysis

Quinazolinone derivatives are typically synthesized through various methods, including microwave-assisted synthesis, which is known for its rapid and efficient production of these compounds . The starting materials for the synthesis of quinazolinone derivatives often include aniline or 2-aminobenzophenones, which undergo reactions with different aldehydes, ketones, or isatins to form the desired quinazolinone structure . The synthesis process can be optimized to enhance the yield and selectivity of the desired compound .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by spectroscopic methods such as FTIR, NMR, and X-ray diffraction techniques . These methods provide detailed information about the molecular geometry, stability, and intermolecular interactions, which are crucial for understanding the compound's reactivity and biological activity. Density functional theory (DFT) calculations are also employed to predict and confirm the molecular structure and properties .

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions, including condensation with hydrazine hydrate to form triazoloquinazolinones, or with isatins to form spiro compounds . These reactions can lead to the formation of a wide array of quinazolinone-based structures with potential pharmacological activities. The reactivity of these compounds can be further modified by introducing different substituents on the quinazolinone core .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different functional groups and substituents can significantly affect these properties. The antimicrobial and antiviral activities of these compounds are often evaluated through in vitro assays, which help in determining their efficacy and potential therapeutic index . The physicochemical properties are also studied using computational methods like DFT to understand the electronic structure and reactivity of the molecules .

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Synthesis Techniques

    Novel 3-phenyl-2-substituted-3H-quinazolin-4-ones, which include derivatives of 3-(2,4-Dimethyl-phenyl)-2-mercapto-3h-quinazolin-4-one, have been synthesized through specific reactions involving amino groups and various aldehydes and ketones (Alagarsamy et al., 2007). This method demonstrates the compound's versatility in being modified for diverse applications.

  • Antimicrobial Properties

    Certain derivatives of this compound have shown significant antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Alagarsamy et al., 2004).

Antiviral Applications

  • Antiviral Efficacy: Some derivatives of 3-(2,4-Dimethyl-phenyl)-2-mercapto-3h-quinazolin-4-one have been tested for antiviral activity against a range of viruses, including influenza and severe acute respiratory syndrome coronavirus, demonstrating their potential as antiviral agents (Selvam et al., 2007).

Structural and Electronic Properties

  • Molecular Stability and Interactions: A quinazoline derivative similar to the compound of interest has been studied for its molecular stability, highlighting the significance of intra- and inter-molecular interactions in these compounds (Gandhi et al., 2020). This research can provide insights into the structural stability of similar compounds.

Pharmaceutical Potential

  • Drug Stability under Stress Conditions

    Research on a related quinazoline derivative's stability under various stress conditions, including high temperatures and different pH levels, offers insights into the practical applications and storage requirements of these compounds in pharmaceutical contexts (Gendugov et al., 2021).

  • Inhibitory Effects on Proteinases

    Certain quinazolin-4(3H)-ones have been identified as inhibitors of thermolysin, a prototype of the M4 family of proteinases, suggesting their potential role in developing new therapeutic agents (Khan et al., 2010).

properties

IUPAC Name

3-(2,4-dimethylphenyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-10-7-8-14(11(2)9-10)18-15(19)12-5-3-4-6-13(12)17-16(18)20/h3-9H,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZJTXHVFMJNKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355540
Record name 3-(2,4-Dimethylphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dimethyl-phenyl)-2-mercapto-3h-quinazolin-4-one

CAS RN

22458-49-7
Record name 3-(2,4-Dimethylphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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